

# Daporinad (FK866) Cellular Assay: A Guide for Researchers

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## Compound of Interest

Compound Name:	Daporinad
CAS No.:	658084-94-7
Cat. No.:	B7891581

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## Abstract

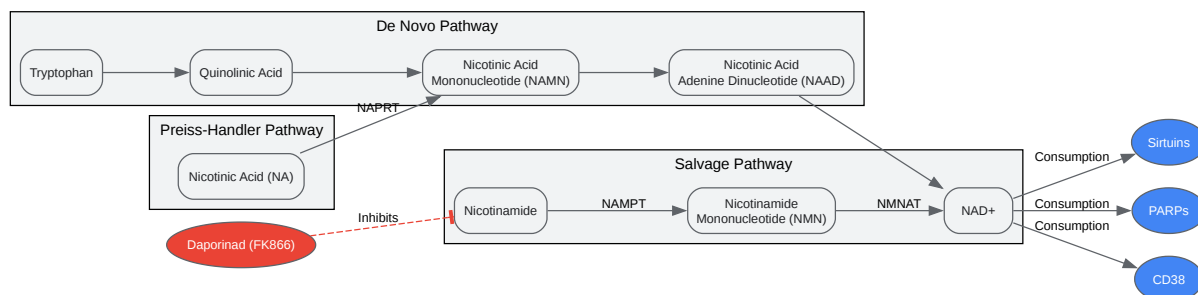
**Daporinad**, also known as FK866 or APO866, is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) biosynthesis, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and cell signaling.[4][5][6][7] Many cancer cells exhibit elevated NAMPT expression and a heightened dependency on this pathway for survival, making NAMPT an attractive therapeutic target in oncology.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting cellular assays with **Daporinad** to evaluate its efficacy, potency, and mechanism of action. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

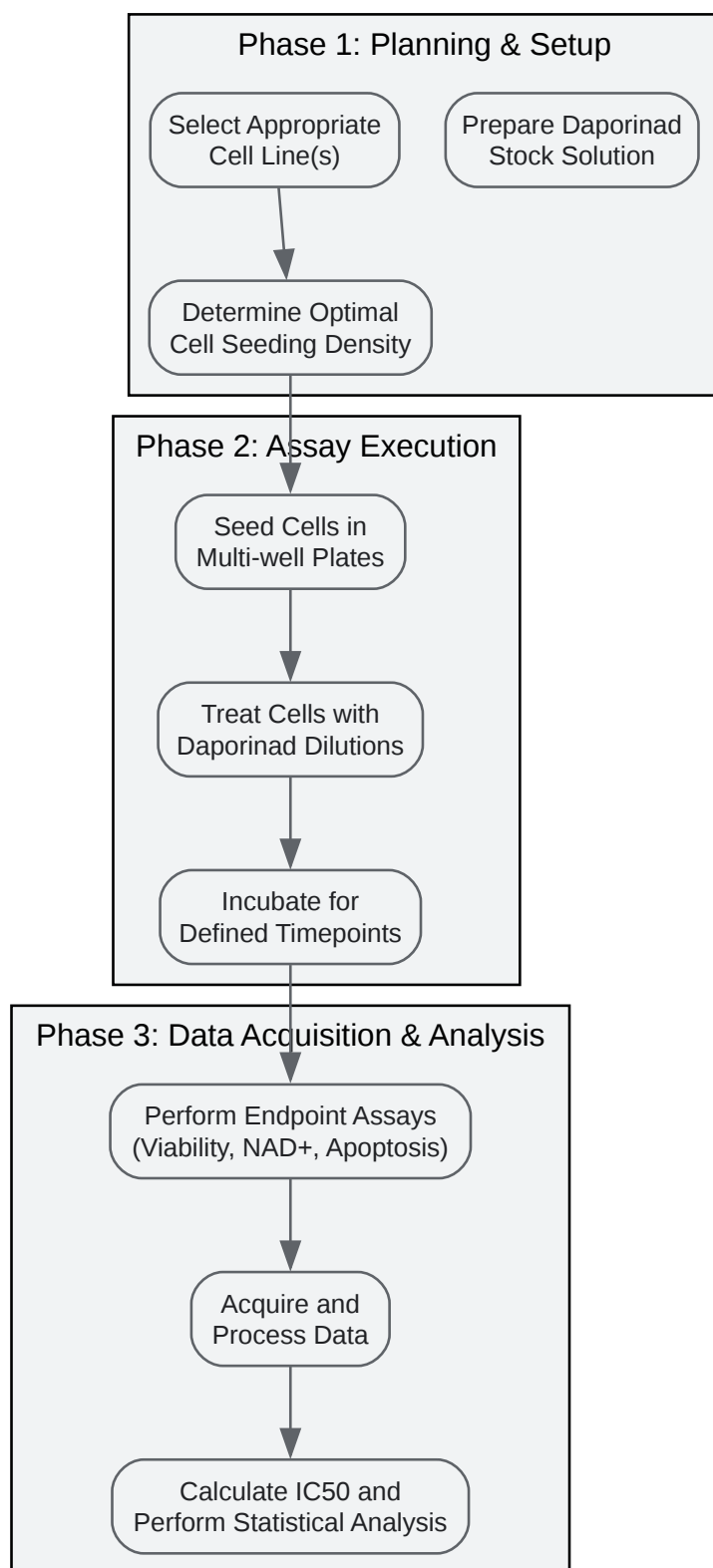
## Introduction to Daporinad (FK866) and its Mechanism of Action

**Daporinad** exerts its biological effects by inhibiting NAMPT, thereby blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD<sup>+</sup>.<sup>[7][9]</sup> This leads to a gradual depletion of intracellular NAD<sup>+</sup> pools, which in turn disrupts cellular metabolism, leading to a decrease in ATP levels and ultimately inducing apoptosis in susceptible cells.<sup>[10][11][12]</sup> The specificity of **Daporinad** for the NAMPT-mediated salvage pathway allows for the investigation of NAD<sup>+</sup>-dependent processes and provides a therapeutic window for targeting cancer cells that are highly reliant on this pathway.<sup>[13][14]</sup>

## The NAD<sup>+</sup> Salvage Pathway and Daporinad's Point of Inhibition

The diagram below illustrates the mammalian NAD<sup>+</sup> biosynthetic pathways, highlighting the central role of NAMPT in the salvage pathway and the inhibitory action of **Daporinad**.





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Caption: General Workflow for **Daporinad** Cellular Assays.

## Core Protocols

This section provides detailed, step-by-step protocols for key cellular assays to characterize the effects of **Daporinad**.

### Cell Viability and Cytotoxicity Assay

The determination of cell viability is a fundamental step in assessing the cytotoxic effects of **Daporinad**. Several methods can be employed, including colorimetric assays (e.g., MTS, SRB) and luminescent assays (e.g., CellTiter-Glo®). The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted here due to its high sensitivity and simple protocol.

**Principle:** This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

**Materials:**

- Selected cancer cell line(s) (e.g., A2780, HCT-116, various hematologic cancer cell lines) [\[14\]](#)[\[15\]](#)\* Complete cell culture medium
- **Daporinad** (FK866)
- DMSO (for stock solution)
- 96-well, opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

**Protocol:**

- Cell Seeding:
  - Harvest and count cells.
  - Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

- Incubate overnight at 37°C in a 5% CO2 incubator.
- **Daporinad** Treatment:
  - Prepare a serial dilution of **Daporinad** in complete culture medium. A typical concentration range to test is 0.1 nM to 1 μM. [10][16] Include a vehicle control (DMSO).
  - Add 100 μL of the **Daporinad** dilutions to the respective wells.
  - Incubate for the desired time points (e.g., 24, 48, 72, 96 hours). [15][17]
- CellTiter-Glo® Assay:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a luminometer.

#### Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value (the concentration of **Daporinad** that inhibits cell growth by 50%).

Parameter	Recommendation	Rationale
Cell Lines	Hematologic malignancies (e.g., AML, ALL, CLL), Ovarian (A2780), Colorectal (HCT-116)	These cell types have shown sensitivity to Daporinad. [14] [15]
Daporinad Conc.	0.1 nM - 1 $\mu$ M	Covers the typical range of cytotoxic effects. [10][16]
Incubation Time	72 - 96 hours	Allows for sufficient time for NAD <sup>+</sup> depletion and subsequent cell death. [15][17]

## Intracellular NAD<sup>+</sup>/NADH Quantification Assay

Directly measuring the depletion of intracellular NAD<sup>+</sup> is crucial for confirming the on-target effect of **Daporinad**. The NAD/NADH-Glo™ Assay is a sensitive and convenient method for this purpose.

Principle: This assay measures the levels of NAD<sup>+</sup> and NADH by utilizing a specific reductase that is coupled to a luciferase reaction.

Materials:

- Selected cancer cell line(s)
- Complete cell culture medium
- **Daporinad** (FK866)
- 96-well, white-walled microplates
- NAD/NADH-Glo™ Assay kit
- Luminometer

Protocol:

- Cell Seeding and Treatment:

- Follow steps 1 and 2 from the Cell Viability Assay protocol. A significant decrease in NAD<sup>+</sup> can be observed as early as 3-24 hours post-treatment. [11][18]
- NAD/NADH-Glo™ Assay:
  - Equilibrate the plate and NAD/NADH-Glo™ reagents to room temperature.
  - To measure total NAD<sup>+</sup> and NADH, add 50 μL of the prepared NAD/NADH-Glo™ reagent to each well.
  - To measure only NADH, first add 25 μL of 0.4 N HCl to each well, incubate at 60°C for 15 minutes, then cool to room temperature. Neutralize with 25 μL of 0.5 M Tris base. Then add 50 μL of the NAD/NADH-Glo™ reagent.
  - Incubate for 30-60 minutes at room temperature.
  - Measure luminescence using a luminometer.

#### Data Analysis:

- Calculate the relative NAD<sup>+</sup> and NADH levels compared to the vehicle control.
- Plot the time-course of NAD<sup>+</sup> depletion at a fixed **Daporinad** concentration.

Parameter	Recommendation	Rationale
Daporinad Conc.	10 nM - 100 nM	Effective concentrations for inducing significant NAD <sup>+</sup> depletion. [12][19]
Incubation Time	3 - 48 hours	Captures the kinetics of NAD <sup>+</sup> depletion. [11][18]

## Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, several methods can be used, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and caspase activity assays.

Principle of Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

#### Materials:

- Selected cancer cell line(s)
- Complete cell culture medium
- **Daporinad** (FK866)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates and treat with **Daporinad** and a vehicle control as described previously. A 48-96 hour incubation is typically required to observe significant apoptosis. [\[20\]](#)[\[21\]](#)
- Cell Staining:
  - Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
  - Resuspend cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis:
  - Analyze the cells by flow cytometry within 1 hour of staining.
  - Distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

#### Data Analysis:

- Quantify the percentage of cells in each quadrant.
- Compare the percentage of apoptotic cells in **Daporinad**-treated samples to the vehicle control.

Parameter	Recommendation	Rationale
Daporinad Conc.	10 nM - 100 nM	Concentrations that induce significant cell death. [20][21]
Incubation Time	48 - 96 hours	Apoptosis is a downstream event following NAD+ depletion. [20][21]

## Troubleshooting and Considerations

- Cell Line Sensitivity: Different cell lines will exhibit varying sensitivity to **Daporinad**. It is recommended to screen a panel of cell lines to identify those most dependent on the NAMPT pathway.
- Rescue Experiments: To confirm the on-target effect of **Daporinad**, rescue experiments can be performed by co-treating cells with nicotinic acid (NA) or nicotinamide mononucleotide (NMN). [2][19] NA can bypass the NAMPT-mediated pathway in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT), while NMN can replenish the NAD+ pool downstream of NAMPT.
- Time-Course Studies: It is crucial to perform time-course experiments to understand the kinetics of **Daporinad**'s effects. NAD+ depletion typically precedes ATP depletion, which is followed by the induction of apoptosis. [11][12]

## Conclusion

**Daporinad** (FK866) is a valuable tool for studying the role of NAMPT and NAD<sup>+</sup> metabolism in cellular processes, particularly in the context of cancer biology. The protocols outlined in this application note provide a robust framework for investigating the cellular effects of **Daporinad**. By carefully selecting appropriate assays and experimental parameters, researchers can gain valuable insights into the therapeutic potential of targeting the NAD<sup>+</sup> salvage pathway.

## References

- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. *Journal of Medicinal Chemistry* - ACS Publications.
- The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. PMC - NIH.
- Nicotinamide phosphoribosyltransferase (Nampt): a link between NAD biology, metabolism, and diseases. SciSpace.
- Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker. PMC - PubMed Central.
- **Daporinad** - Wikipedia. Wikipedia.
- Nicotinamide phosphoribosyltransferase - Wikipedia. Wikipedia.
- Application Notes and Protocols for Cell-Based Assays for NAMPT Inhibitor Antibody-Drug Conjugates. Benchchem.
- FK866 (**Daporinad**) Nampt Inhibitor | CAS 658084-64-1. Selleck Chemicals.
- FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. *AACR Journals*.
- On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. *AACR Journals*.
- **Daporinad** (FK866) | NMPRTase Inhibitor. MedchemExpress.com.
- Catastrophic NAD<sup>+</sup> Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE. *PLOS ONE*.
- Treatment with FK866 results in gradual depletion of NAD<sup>+</sup> followed by decreasing ATP levels. ResearchGate.
- The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI.
- FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. PubMed.
- Effect of FK866 on cell viability and apoptosis of HTLV-1-infected... ResearchGate.

- The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI.
- A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. PubMed Central.
- Metabolic pathways of **Daporinad** under in vitro and in vivo Met ID experiments. ResearchGate.
- FK866 treatment decreases the cellular NAD levels and inhibits cell... ResearchGate.
- The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI.
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals.
- FK866 (**Daporinad**) | ≥99%(HPLC) | Selleck | 転移酵素 阻害剤. Selleckchem.com.
- Quantitative Analysis of **Daporinad** (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. NIH.
- NAMPT Inhibitor Screening Assay Kit. BPS Bioscience.
- Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH.
- Metabolic signatures associated with a NAD synthesis inhibitor-induced tumor apoptosis identified by 1H-decoupled-31P magnetic resonance spectroscopy. VIVO.
- Quantitative Analysis of **Daporinad** (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed.
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. ResearchGate.
- Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS One.

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## Sources

- [1. Daporinad - Wikipedia \[en.wikipedia.org\]](#)

- [2. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [3. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. The function of nicotinamide phosphoribosyl transferase \(NAMPT\) and its role in diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. scispace.com \[scispace.com\]](https://scispace.com)
- [6. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Nicotinamide phosphoribosyltransferase - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. Quantitative Analysis of Daporinad \(FK866\) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. selleckchem.com \[selleckchem.com\]](https://selleckchem.com)
- [11. Catastrophic NAD<sup>+</sup> Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [14. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase \(NAMPT\) Inhibition on Human Cancer Cells | PLOS One \[journals.plos.org\]](#)
- [15. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [16. selleck.co.jp \[selleck.co.jp\]](https://selleck.co.jp)
- [17. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [20. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [21. researchgate.net \[researchgate.net\]](https://researchgate.net)

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